molecular formula C10H21NO B7784337 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol

Cat. No.: B7784337
M. Wt: 171.28 g/mol
InChI Key: YGCSCXDFYNEGKS-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol is a chiral secondary alcohol with a molecular weight of 171.28 g/mol and the molecular formula C10H21NO . Its structure features a pyrrolidine substituent, a five-membered saturated heterocycle that imparts significant basicity and conformational flexibility to the molecule . This combination makes it a valuable scaffold in medicinal chemistry and organic synthesis. The saturated pyrrolidine ring is a privileged structure in drug discovery, contributing to stereochemical complexity and improved three-dimensional coverage compared to flat aromatic rings, which can be beneficial for optimizing the druggability and pharmacokinetic profiles of candidate molecules . As a building block, this compound is a versatile intermediate for synthesizing more complex organic molecules. The hydroxyl group can serve as a key site for derivatization, such as in carbamate formation, which is a functional group found in certain antifungal agents . The pyrrolidine nitrogen also allows for further functionalization through nucleophilic substitution reactions . This product is intended for research applications as a chemical intermediate and building block in fields such as chemistry and biology. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Properties

IUPAC Name

3,3-dimethyl-1-pyrrolidin-1-ylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,3)9(12)8-11-6-4-5-7-11/h9,12H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCSCXDFYNEGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylbutan-2-one and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition of pyrrolidine to the carbonyl group of 3,3-dimethylbutan-2-one.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also emphasizes the use of cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form secondary or primary alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of 3,3-dimethylbutan-2-one or 3,3-dimethylbutanoic acid.

    Reduction: Formation of 3,3-dimethylbutan-2-ol or 3,3-dimethylbutane.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol serves as a building block for synthesizing more complex organic molecules. Its unique structure allows researchers to explore various chemical transformations, including:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The compound can be reduced to produce different alcohols or amines.
  • Substitution Reactions : The pyrrolidine ring can participate in nucleophilic substitution reactions with electrophiles.

Biology

The compound has garnered attention in biological research due to its potential interactions with enzymes and receptors. Its mechanism of action involves modulation of specific molecular targets, influencing various metabolic pathways. Notably, it has been used in studies investigating:

  • Enzyme Interactions : Understanding how the compound affects enzyme activity.
  • Metabolic Pathways : Exploring its role in biochemical processes.

Industrial Applications

In industry, this compound is utilized for producing specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound:

  • Lanthanide Complexes : Research involving lanthanide(III) complexes containing enaminolate ligands demonstrated the utility of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-one as a precursor for synthesizing thermally stable complexes suitable for atomic layer deposition (ALD). These complexes showed promise for use in electronic materials due to their high thermal stability and volatility .
  • Biological Activity Studies : Investigations into the pharmacological potential of derivatives of this compound revealed significant interactions with neurotransmitter receptors, suggesting possible applications in neuropharmacology .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The pyrrolidine ring and tertiary alcohol group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol

  • Structural Differences : Replaces pyrrolidine with pyridine, introducing aromaticity and a nitrogen lone pair.
  • Physicochemical Properties: Pyridine’s electron-withdrawing nature reduces basicity compared to pyrrolidine.
  • Biological Activity : Derivatives of this compound (e.g., benzoylcarbamates) exhibit antifungal properties, suggesting that the pyridine moiety may enhance target binding in fungal enzymes .
Property 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-ol
Heterocycle Pyrrolidine (aliphatic, basic) Pyridine (aromatic, weakly basic)
Functional Group Secondary alcohol Secondary alcohol
Key Applications Intermediate for antifungal derivatives Antifungal benzoylcarbamate synthesis

3-(Pyrrolidin-1-yl)butan-2-one

  • Structural Differences : Ketone replaces the alcohol group, eliminating hydrogen-bonding capacity.
  • Physicochemical Properties : Lower boiling point and water solubility compared to the alcohol due to reduced polarity.
  • Reactivity: The ketone is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions), whereas the alcohol can undergo esterification or act as a hydrogen-bond donor .

4-(Pyridin-3-yl)butan-1-ol

  • Structural Differences : Primary alcohol (1-ol) vs. secondary alcohol (2-ol); longer carbon chain.
  • Physicochemical Properties : Primary alcohols generally have higher boiling points than secondary alcohols due to stronger intermolecular hydrogen bonding .
  • Biological Implications : The primary alcohol may improve water solubility but reduce membrane permeability compared to the target compound .

Bitertanol

  • Structural Differences : Contains a 1,2,4-triazole ring and biphenyl group instead of pyrrolidine.
  • Physicochemical Properties : LogP values are higher due to the biphenyl group, enhancing lipophilicity and bioavailability.
  • Biological Activity: Bitertanol is a commercial antifungal agent, indicating that triazole moieties enhance efficacy against fungal cytochrome P450 enzymes compared to pyrrolidine .
Property This compound Bitertanol
Heterocycle Pyrrolidine 1,2,4-Triazole
Key Functional Groups Secondary alcohol Secondary alcohol, triazole, biphenyl ether
Bioactivity Intermediate for antifungals Broad-spectrum antifungal

3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic Acid

  • Structural Differences : Carboxylic acid replaces the alcohol, increasing acidity (pKa ~4-5).
  • Physicochemical Properties : Higher water solubility at physiological pH due to ionization.
  • Applications: Potential for salt formation (e.g., sodium salts) to improve bioavailability, unlike the neutral alcohol .

Biological Activity

3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol is a compound of significant interest in the fields of chemistry and biology due to its potential applications in drug development and its interactions with biological systems. This article provides a detailed examination of its biological activity, including synthesis methods, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through the nucleophilic addition of pyrrolidine to 3,3-dimethylbutan-2-one. The process typically involves:

  • Starting Materials : 3,3-dimethylbutan-2-one and pyrrolidine.
  • Reaction Conditions : The reaction is conducted in the presence of bases such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack on the carbonyl group.
  • Purification : Techniques like column chromatography or recrystallization are employed to obtain high-purity products.

The biological activity of this compound can be attributed to several key interactions:

  • Receptor Binding : The pyrrolidine moiety may interact with various receptors, potentially modulating their activity.
  • Enzyme Interaction : The compound has been studied for its effects on enzyme pathways, influencing metabolic processes.
  • Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, affecting binding affinity and specificity towards target proteins .

Biological Activity and Applications

Research has highlighted several biological activities associated with this compound:

1. Cellular Effects

  • Studies indicate that this compound may influence cellular viability and proliferation in various cell lines. For instance, it has been tested for cytotoxicity against cancer cell lines such as A549 (lung cancer) with varying results .
  • In vitro experiments have shown that derivatives of this compound can modulate cell signaling pathways related to cancer progression.

2. Therapeutic Potential

  • There is ongoing investigation into the potential therapeutic applications of this compound in drug discovery. Its structure allows for modifications that could enhance its efficacy as a pharmaceutical agent .
  • The compound's role in enzyme inhibition has been explored, particularly in relation to metabolic disorders.

Case Studies

Several studies have documented the effects of this compound on biological systems:

StudyFocusFindings
Anticancer ActivityDemonstrated reduced viability in A549 cells; however, no significant difference when compared with other compounds.
Psychoactive SubstancesIdentified in clinical samples; implications for understanding new psychoactive substances and their effects on health.
Enzyme InteractionsExplored interactions with metabolic pathways; showed potential for influencing enzyme activity related to drug metabolism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Dimethyl-1-(pyrrolidin-1-yl)butan-2-ol, and how do reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between pyrrolidine and a suitably functionalized butanol precursor (e.g., an epoxide or mesylated derivative). Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve reaction rates but may increase side products like elimination byproducts.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of pyrrolidine .
  • Stoichiometry : Excess pyrrolidine (1.5–2 eq) drives the reaction to completion.
    Characterization via NMR (e.g., δ 3.5–4.0 ppm for hydroxyl and pyrrolidine protons) and HPLC (≥95% purity) is critical for validation .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and stereochemical features?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies key functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₁₀H₂₁NO, [M+H]⁺ = 172.17).
  • Chiral HPLC : Essential for enantiomeric resolution if asymmetric synthesis is employed .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) impact the compound’s biological activity and receptor binding affinity?

  • Methodological Answer :

  • Enantiomer-Specific Studies : Separate (R)- and (S)-enantiomers via chiral chromatography and evaluate in vitro (e.g., enzyme inhibition assays) and in silico (molecular docking).
  • Case Study : Analogous pyrrolidine-containing compounds show >10-fold differences in IC₅₀ between enantiomers due to steric hindrance in binding pockets .

Q. What computational strategies can predict the compound’s pharmacokinetic properties and target interactions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) using software like AutoDock or Schrödinger.
  • ADMET Prediction : Tools like SwissADME estimate logP (predicted ~1.8), blood-brain barrier permeability, and CYP450 metabolism .
  • Validation : Cross-check with experimental data (e.g., microsomal stability assays) to refine models .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Source Analysis : Verify compound purity (≥95% via HPLC) and storage conditions (e.g., desiccated at −20°C to prevent degradation).
  • Assay Reproducibility : Standardize protocols (e.g., cell lines, incubation times) and include positive controls (e.g., known enzyme inhibitors).
  • Meta-Analysis : Compare data across platforms (e.g., PubChem BioAssay, ChEMBL) to identify trends .

Key Research Challenges

  • Stereochemical Complexity : Asymmetric synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) to avoid racemization .
  • Biological Target Selectivity : Off-target effects (e.g., adrenergic receptor cross-reactivity) necessitate structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.